N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
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Overview
Description
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide typically involves the reaction of an indole derivative with a cyanoethylating agent and a methylating agent under controlled conditions. The reaction may proceed through a multi-step process involving intermediate compounds.
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Step 1: Indole Derivative Preparation
- Starting with an indole derivative, the compound is subjected to cyanoethylation using a cyanoethylating agent such as acrylonitrile.
- Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., 60-80°C), and catalyst (e.g., base like sodium hydroxide).
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Step 2: Methylation
- The cyanoethylated indole derivative is then methylated using a methylating agent such as methyl iodide.
- Reaction conditions: Solvent (e.g., acetone), temperature (e.g., room temperature), and catalyst (e.g., potassium carbonate).
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Step 3: Oxoacetamide Formation
- The final step involves the formation of the oxoacetamide group through a reaction with an appropriate acylating agent.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (e.g., 0-5°C), and catalyst (e.g., triethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
- Common reagents: Potassium permanganate, hydrogen peroxide.
- Conditions: Aqueous or organic solvent, varying temperatures.
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Reduction: : Reduction reactions can convert the compound into reduced forms or derivatives.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Solvent (e.g., ethanol), room temperature.
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Substitution: : The compound can undergo substitution reactions where functional groups are replaced by other groups.
- Common reagents: Halogenating agents, nucleophiles.
- Conditions: Solvent (e.g., dichloromethane), varying temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methylacetamide: Lacks the oxo group, leading to different chemical properties.
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-ethyl-2-oxoacetamide: Contains an ethyl group instead of a methyl group, affecting its reactivity and biological activity.
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoethanamide: Variation in the acyl group, leading to different chemical behavior.
Uniqueness
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-17(8-4-7-15)14(19)13(18)11-9-16-12-6-3-2-5-10(11)12/h2-3,5-6,9,16H,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUDHUKVFZHARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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